molecular formula C11H12INO3 B13928325 Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate

Cat. No.: B13928325
M. Wt: 333.12 g/mol
InChI Key: GMLQGOKXSIXLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate is a substituted benzoate ester featuring a unique combination of functional groups: an amino (-NH₂) group at position 4, a cyclopropoxy (-O-C₃H₅) group at position 3, and an iodine atom at position 3. While direct physicochemical data for this compound are unavailable in the provided evidence, its structural analogs and related derivatives (e.g., methyl esters of aromatic acids with halogens or alkoxy groups) offer insights into its likely properties and applications, particularly in synthetic organic chemistry or pharmaceutical intermediates .

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

methyl 4-amino-3-cyclopropyloxy-5-iodobenzoate

InChI

InChI=1S/C11H12INO3/c1-15-11(14)6-4-8(12)10(13)9(5-6)16-7-2-3-7/h4-5,7H,2-3,13H2,1H3

InChI Key

GMLQGOKXSIXLKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)OC2CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The general approach involves:

  • Esterification of the corresponding benzoic acid to form the methyl ester.
  • Selective iodination at the 5-position of the aromatic ring.
  • Introduction of the cyclopropoxy group at the 3-position.
  • Reduction or substitution reactions to install the amino group at the 4-position.

This sequence requires careful control of reaction conditions to achieve regioselectivity and high yields.

Detailed Preparation Methods

Esterification and Iodination

Starting from 3-cyclopropoxy-5-iodobenzoic acid, methylation is performed to obtain methyl 3-cyclopropoxy-5-iodobenzoate. This can be achieved by reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid or using diazomethane for methylation.

Selective iodination of methyl 3-cyclopropoxybenzoate at the 5-position can be done using iodine or iodine monochloride under controlled conditions to avoid over-iodination.

Introduction of the Cyclopropoxy Group

The cyclopropoxy substituent is typically introduced via nucleophilic substitution or etherification reactions. One method involves reacting methyl 3-hydroxy-5-iodobenzoate with cyclopropyl bromide or cyclopropyl tosylate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield methyl 3-cyclopropoxy-5-iodobenzoate.

Amination at the 4-Position

The amino group at the 4-position can be introduced by reduction of the corresponding nitro derivative or via nucleophilic aromatic substitution if a suitable leaving group is present.

A common approach is:

  • Nitration of methyl 3-cyclopropoxy-5-iodobenzoate to introduce a nitro group at the 4-position.
  • Reduction of the nitro group to an amino group using catalytic hydrogenation (e.g., palladium on carbon with hydrogen gas) or chemical reduction (e.g., iron powder with hydrochloric acid).

Alternatively, direct amination methods using palladium-catalyzed amination with ammonia or amine sources can be employed.

Representative Synthesis Scheme

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Esterification Methanol, H2SO4 or Diazomethane Methyl 3-hydroxy-5-iodobenzoate 85-95 Acid catalyst or diazomethane methylation
2 Etherification Cyclopropyl bromide, K2CO3, DMF Methyl 3-cyclopropoxy-5-iodobenzoate 75-90 Base-promoted nucleophilic substitution
3 Nitration HNO3/H2SO4 (mild conditions) Methyl 4-nitro-3-cyclopropoxy-5-iodobenzoate 60-80 Regioselective nitration at 4-position
4 Reduction Pd/C, H2 or Fe/HCl This compound 80-95 Catalytic or chemical reduction

In-Depth Research Findings and Analysis

Selectivity and Yield Optimization

  • The iodination step requires careful temperature control (0–5 °C) to prevent polyiodination.
  • Etherification with cyclopropyl bromide proceeds efficiently in polar aprotic solvents; DMF is preferred due to solubility and reaction rate enhancement.
  • Nitration must be controlled to avoid oxidation of the cyclopropoxy group; dilute nitric acid and low temperature are recommended.
  • Reduction with palladium catalysts provides high selectivity and minimal side reactions compared to chemical reductions.

Alternative Synthetic Routes

While the above method is classical, alternative routes have been explored:

  • Direct amination via Buchwald-Hartwig amination of methyl 3-cyclopropoxy-5-iodobenzoate using ammonia or amine sources under palladium catalysis.
  • Use of protecting groups on the amino group during iodination and etherification steps to improve yields and purity.

Purification Techniques

  • Recrystallization from ethanol or ethyl acetate is effective for isolating pure this compound.
  • Chromatographic methods such as silica gel column chromatography can be used when impurities are present.

Summary Table of Key Parameters

Parameter Optimal Condition Comments
Iodination Temperature 0–5 °C Prevents over-iodination
Etherification Solvent Dimethylformamide (DMF) Enhances nucleophilic substitution
Base for Etherification Potassium carbonate (K2CO3) Mild base, effective for substitution
Nitration Conditions Dilute HNO3/H2SO4, 0–10 °C Avoids cyclopropoxy degradation
Reduction Catalyst Pd/C with H2 High selectivity and yield
Purification Solvent Ethanol, ethyl acetate Good crystallization solvents

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding, while the amino and cyclopropoxy groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate 4-NH₂, 3-O-C₃H₅, 5-I Not reported Not reported Not reported Cyclopropoxy group introduces steric strain
Methyl 4-amino-3-iodo-5-methoxybenzoate 4-NH₂, 3-I, 5-OCH₃ Not reported Not reported Not reported Methoxy group enhances polarity vs. cyclopropoxy
4-Iodoaniline 4-NH₂, 1-I 219.02 61–63 Not reported Simpler structure; lacks ester and alkoxy groups
4-Iodoanisole (4-Methoxyiodobenzene) 4-OCH₃, 1-I 234.04 48–51 237 Methoxy and iodo substituents; no amino group
Key Observations:

Cyclopropoxy vs. Methoxy: The cyclopropoxy group in the target compound is bulkier than methoxy (as seen in Methyl 4-amino-3-iodo-5-methoxybenzoate ), likely reducing solubility in polar solvents while increasing lipophilicity. This could enhance membrane permeability in biological systems.

Iodo Substituent : The iodine atom at position 5 contributes significantly to molecular weight and may influence reactivity in electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). Its electron-withdrawing effect could also stabilize negative charges in intermediates .

Functional Group Interactions and Reactivity

  • Ester Group : The methyl ester moiety (common in compounds like sandaracopimaric acid methyl ester and communic acid methyl esters ) enhances volatility for gas chromatography (GC) analysis. However, the cyclopropoxy group may complicate GC performance due to thermal instability.

Biological Activity

Methyl 4-amino-3-cyclopropoxy-5-iodobenzoate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse pharmacological properties. The compound's structure features an iodine atom at the 5-position of the benzoate ring, which is critical for its biological activity. The synthesis typically involves coupling reactions and functional group modifications that enhance the compound's potency.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Potency of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA62.5 µg/mL
Compound BE. coli78.12 µg/mL
This compoundTBDTBD

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, as evidenced by its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. In studies involving lipopolysaccharide (LPS)-induced inflammation models, this compound demonstrated a dose-dependent reduction in cytokine release.

Case Study: In Vivo Anti-inflammatory Effects
In a murine model of acute lung injury induced by LPS, treatment with the compound resulted in significant reductions in inflammatory markers and neutrophil infiltration into lung tissue. These findings suggest a promising therapeutic potential for treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the benzoate ring have been shown to influence potency significantly.

Table 2: Structure-Activity Relationships

ModificationIC50 (µM)Remarks
Iodine at position 538Essential for activity
Cyclopropoxy groupTBDEnhances binding affinity
Amino group variationTBDAffects solubility and bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.